![molecular formula C19H17N3 B11839123 4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11839123.png)
4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is a complex organic compound that features a naphthoimidazole core linked to an aniline moiety through an ethyl chain. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available naphthalene and imidazole derivatives. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can modify the imidazole ring or the aniline group.
Substitution: Both the naphthalene and aniline moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or aniline rings .
Scientific Research Applications
4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole core is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler structure with similar chemical properties.
Benzimidazole: Contains a fused benzene and imidazole ring, similar to the naphthoimidazole core.
Naphthalimide: Shares the naphthalene core but with different functional groups.
Uniqueness
4-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline is unique due to its specific combination of a naphthoimidazole core and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H17N3 |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-[2-(1H-benzo[f]benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C19H17N3/c20-16-8-5-13(6-9-16)7-10-19-21-17-11-14-3-1-2-4-15(14)12-18(17)22-19/h1-6,8-9,11-12H,7,10,20H2,(H,21,22) |
InChI Key |
REGDEDHZMQMWAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)CCC4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,1,2-Tetramethyl-2-phenyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B11839041.png)

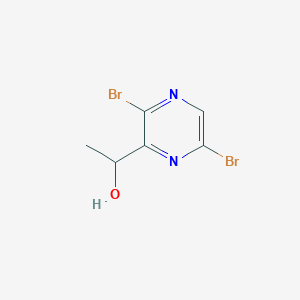

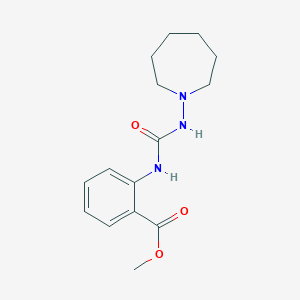
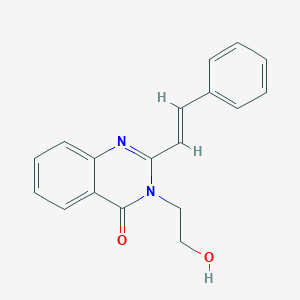
![2-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11839083.png)


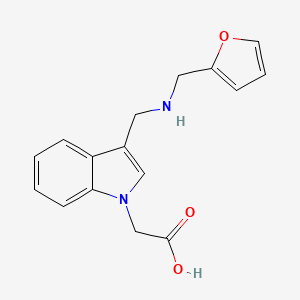
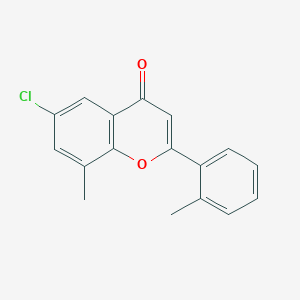
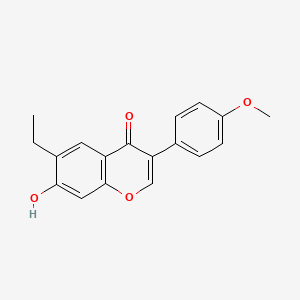
![4-Amino-5,6'-dichloro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11839114.png)

